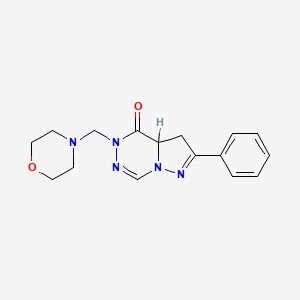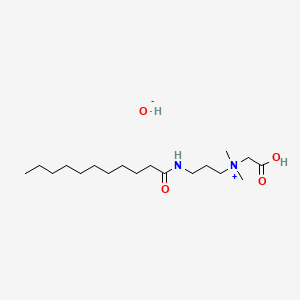
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide is a complex organic compound with the molecular formula C19H40N2O4. This compound is known for its unique structure, which includes a carboxymethyl group, a dimethylamino group, and a long aliphatic chain. It is used in various scientific and industrial applications due to its versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide typically involves a multi-step process. The initial step often includes the reaction of dimethylamine with a carboxymethylating agent to form a carboxymethyl-dimethylamine intermediate. This intermediate is then reacted with an aliphatic acid chloride, such as undecyl chloride, under basic conditions to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high-yield production of the compound. The reaction parameters, such as temperature, pressure, and flow rates, are carefully controlled to optimize the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various alkylated derivatives
Wissenschaftliche Forschungsanwendungen
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, detergents, and lubricants .
Wirkmechanismus
The mechanism of action of Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carboxymethyldimethyl-3-((1-oxododecyl)amino)propylammonium hydroxide
- Lauramidopropyl betaine
- Cocamidopropyl betaine
Uniqueness
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide stands out due to its specific aliphatic chain length and the presence of both carboxymethyl and dimethylamino groups. These structural features confer unique surfactant properties, making it more effective in certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
96565-37-6 |
|---|---|
Molekularformel |
C18H38N2O4 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
carboxymethyl-dimethyl-[3-(undecanoylamino)propyl]azanium;hydroxide |
InChI |
InChI=1S/C18H36N2O3.H2O/c1-4-5-6-7-8-9-10-11-13-17(21)19-14-12-15-20(2,3)16-18(22)23;/h4-16H2,1-3H3,(H-,19,21,22,23);1H2 |
InChI-Schlüssel |
YFDWYIFDWNQHKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)O.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


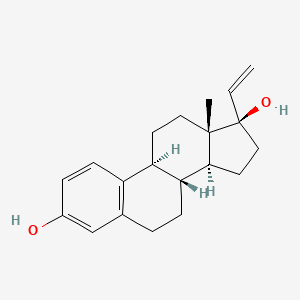
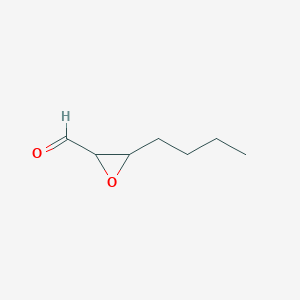
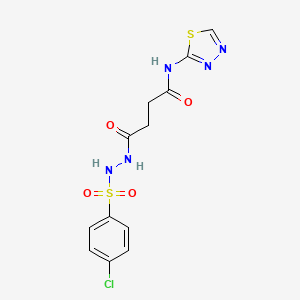
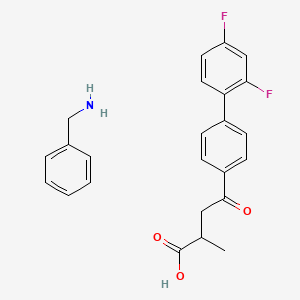
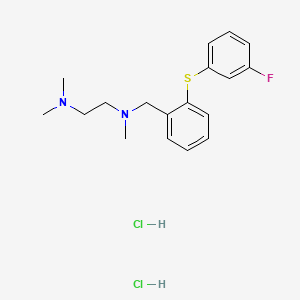

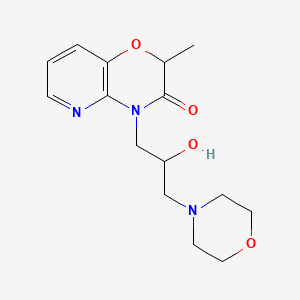


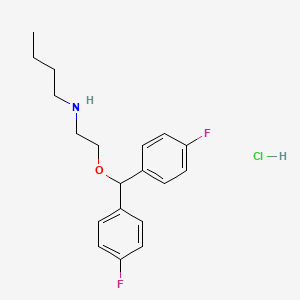

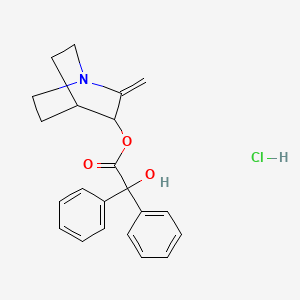
![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
